molecular formula C7H6BrN B13210860 3-[(E)-2-Bromoethenyl]pyridine

3-[(E)-2-Bromoethenyl]pyridine

Cat. No.: B13210860
M. Wt: 184.03 g/mol
InChI Key: LUVYLLVAFIGFFX-ONEGZZNKSA-N
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Description

3-[(E)-2-Bromoethenyl]pyridine is a halogenated pyridine derivative that serves as a valuable intermediate in organic synthesis and medicinal chemistry research. Its molecular structure, featuring a bromoethenyl group in a specific (E)-configuration, makes it a versatile scaffold for constructing more complex molecules. This compound is recognized for its role as a key precursor in the synthesis of the 2-(2-haloethenyl)pyridine framework, which is frequently found in biologically active compounds . Researchers utilize this compound in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds and create diverse compound libraries for screening. It also undergoes various nucleophilic substitution and addition reactions, allowing for the introduction of nitrogen, oxygen, and sulfur-based functional groups. These reactivities are essential for exploring structure-activity relationships in drug discovery projects, particularly in the development of potential anticancer, anti-inflammatory, and antimicrobial agents . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory handling practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrN

Molecular Weight

184.03 g/mol

IUPAC Name

3-[(E)-2-bromoethenyl]pyridine

InChI

InChI=1S/C7H6BrN/c8-4-3-7-2-1-5-9-6-7/h1-6H/b4-3+

InChI Key

LUVYLLVAFIGFFX-ONEGZZNKSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C/Br

Canonical SMILES

C1=CC(=CN=C1)C=CBr

Origin of Product

United States

Synthetic Methodologies for 3 E 2 Bromoethenyl Pyridine

Regioselective and Stereoselective Synthesis Approaches for (E)-Isomer

The primary challenge in synthesizing 3-[(E)-2-Bromoethenyl]pyridine lies in the selective formation of the (E)-alkene. Several modern synthetic methods offer high degrees of stereocontrol, making them suitable for this purpose.

Olefination Reactions for (E)-Configured Ethenyl Moieties

Olefination reactions provide a direct route to the carbon-carbon double bond of the ethenyl moiety. The stereochemical outcome of these reactions is highly dependent on the specific reagents and conditions employed.

The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of trans-alkenes. researcher.lifemdpi.compreprints.orgalfa-chemistry.comchem-station.com This reaction involves the coupling of a sulfone with an aldehyde. For the synthesis of the target molecule, this would entail the reaction of a bromomethylsulfone derivative with 3-pyridinecarboxaldehyde. The reaction proceeds under mild conditions and is known for its high (E)-selectivity. researcher.lifemdpi.com The use of specific heteroaryl sulfones, such as those derived from 1-phenyl-1H-tetrazole-5-thiol (PT-sulfones), has been shown to significantly enhance the (E)-stereoselectivity of the olefination. chem-station.com

The Wittig reaction is another cornerstone of alkene synthesis. wikipedia.orgorganic-chemistry.org The stereoselectivity of the Wittig reaction is largely influenced by the nature of the phosphonium ylide. Stabilized ylides, which contain an electron-withdrawing group, generally lead to the formation of (E)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org To synthesize this compound via this route, 3-pyridinecarboxaldehyde would be reacted with a stabilized phosphonium ylide bearing a bromine atom. Non-stabilized ylides, on the other hand, typically favor the formation of (Z)-alkenes. wikipedia.orgtotal-synthesis.com However, modifications to the reaction conditions, such as the Schlosser modification, can be employed to favor the (E)-isomer even with non-stabilized ylides. wikipedia.org

Olefination ReactionAldehydeYlide/SulfoneTypical Selectivity
Julia-Kocienski3-PyridinecarboxaldehydeBromomethyl-PT-sulfoneHigh (E)-selectivity
Wittig (Stabilized)3-Pyridinecarboxaldehyde(Bromomethyl)triphenylphosphonium bromide (stabilized)Predominantly (E)

Targeted Bromination Strategies for Alkenyl Pyridines

An alternative approach involves the introduction of the bromine atom onto a pre-existing alkenyl pyridine (B92270) scaffold, such as 3-vinylpyridine. The challenge here lies in achieving both the desired regioselectivity (bromine at the 2-position of the ethenyl group) and stereoselectivity.

Electrophilic bromination of 3-vinylpyridine is a potential route. The pyridine ring is generally deactivated towards electrophilic attack, which could favor reaction at the vinyl group. However, controlling the regioselectivity of bromine addition to the double bond can be challenging and may lead to a mixture of products. The electronic properties of the pyridine ring can influence the polarization of the double bond, potentially directing the electrophilic attack of bromine. nih.govresearchgate.net

A more controlled method would be a radical bromination, which could potentially offer different regioselectivity compared to electrophilic addition. The specific conditions, including the choice of brominating agent (e.g., N-bromosuccinimide) and initiator, would be crucial in directing the outcome of the reaction. semanticscholar.org

Bromination StrategySubstrateBrominating AgentKey Challenge
Electrophilic Bromination3-VinylpyridineBr₂Regio- and stereocontrol
Radical Bromination3-VinylpyridineN-Bromosuccinimide (NBS)Optimizing for desired isomer

Palladium-Catalyzed Coupling Approaches

Palladium-catalyzed cross-coupling reactions offer a versatile and highly selective means of constructing the target molecule. These methods typically involve the coupling of a pyridine-containing fragment with a bromoethenyl-containing fragment.

A two-step approach starting with a Sonogashira coupling followed by stereoselective hydrobromination is a viable strategy. In the first step, 3-bromopyridine (B30812) can be coupled with a protected acetylene (B1199291), such as trimethylsilylacetylene, using a palladium catalyst and a copper(I) co-catalyst. pipzine-chem.comwikipedia.orgresearchgate.netscirp.org Deprotection of the resulting alkyne yields 3-ethynylpyridine. The subsequent hydrobromination of 3-ethynylpyridine can then be controlled to favor the formation of the (E)-isomer. This is typically achieved through a radical addition mechanism, often initiated by peroxides or UV light, which leads to the anti-Markovnikov addition of HBr across the triple bond.

The Heck reaction provides a more direct route by coupling an aryl halide with an alkene. nih.govbeilstein-journals.orgorganic-chemistry.org In this context, 3-bromopyridine could be coupled with a suitable vinyl bromide derivative in the presence of a palladium catalyst and a base. The Heck reaction is known for its high trans-selectivity, which would favor the formation of the desired (E)-isomer. organic-chemistry.org

The Suzuki coupling reaction is another powerful tool for carbon-carbon bond formation. researchgate.netnih.govyoutube.comresearchgate.net This reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of this compound, this could involve the reaction of 3-bromopyridine with an (E)-2-bromovinylboronic acid derivative. The stereochemistry of the vinylboronic acid is typically retained throughout the coupling process, making this a highly stereoselective approach.

Coupling ReactionPyridine PrecursorBromoethenyl PrecursorCatalyst System
Sonogashira/Hydrobromination3-BromopyridineAcetylene sourcePd/Cu followed by HBr/radical initiator
Heck3-BromopyridineVinyl bromidePd catalyst and base
Suzuki3-Bromopyridine(E)-2-Bromovinylboronic acidPd catalyst and base

Precursor Chemistry and Starting Materials for Pyridyl Ethenyl Bromides

The successful synthesis of this compound is contingent on the availability of suitable starting materials. The functionalization of the pyridine ring and the construction of the bromoethenyl moiety are key considerations.

Pyridine Ring Functionalization Routes

The primary pyridine-containing precursors for the aforementioned synthetic routes are 3-bromopyridine, 3-pyridinecarboxaldehyde, and 3-vinylpyridine.

3-Bromopyridine is a commercially available starting material that can also be synthesized through the bromination of pyridine. google.comchemicalbook.comwikipedia.orgpatsnap.com Due to the electron-deficient nature of the pyridine ring, electrophilic substitution requires harsh conditions. A common laboratory preparation involves the reaction of pyridine with bromine in the presence of sulfuric acid. chemicalbook.compatsnap.com

3-Pyridinecarboxaldehyde is also commercially available and serves as a key precursor for olefination reactions. It can be prepared through the oxidation of 3-picoline (3-methylpyridine).

3-Vinylpyridine can be synthesized through various methods, including the dehydration of the corresponding ethanol derivative or through palladium-catalyzed coupling reactions. ichemical.comthegoodscentscompany.comtcichemicals.comnih.gov

Pyridine PrecursorCommon Synthetic Route
3-BromopyridineBromination of pyridine
3-PyridinecarboxaldehydeOxidation of 3-picoline
3-VinylpyridineDehydration of 3-(1-hydroxyethyl)pyridine

Bromoethenyl Moiety Construction

The bromoethenyl group can be introduced as a single unit or constructed stepwise.

For olefination reactions, a bromomethylphosphonium ylide or a bromomethylsulfone is required. These can be prepared from the corresponding bromomethyl halides.

For palladium-catalyzed coupling reactions, precursors such as vinyl bromide or (E)-2-bromovinylboronic acid are needed. Vinylboronic acids and their esters can be synthesized through the hydroboration of terminal alkynes. organic-chemistry.org For instance, the hydroboration of bromoacetylene with a borane reagent, followed by hydrolysis, can yield the desired vinylboronic acid.

Bromoethenyl PrecursorSynthetic ApplicationCommon Synthetic Route
Bromomethyltriphenylphosphonium bromideWittig ReactionReaction of triphenylphosphine with dibromomethane
(E)-2-Bromovinylboronic acidSuzuki CouplingHydroboration of bromoacetylene
3-(Bromoethynyl)pyridinePrecursor for hydrobrominationBromination of 3-ethynylpyridine chemscene.com

Optimization of Reaction Conditions and Catalyst Systems

The formation of the (E)-isomer of 3-(2-bromoethenyl)pyridine is typically achieved through variations of the Mizoroki-Heck reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an alkene. For the synthesis of the target compound, this would most commonly involve the reaction of 3-bromopyridine with a vinyl bromide source, or a related synthetic equivalent. The optimization of this process is crucial for maximizing the yield and stereoselectivity of the desired (E)-product.

The choice of ligand coordinated to the palladium catalyst is a critical factor in determining the outcome of the cross-coupling reaction. Ligands influence the catalyst's stability, activity, and steric environment, which in turn affects the regioselectivity and stereoselectivity of the product. In the context of the Heck reaction, both monodentate and bidentate phosphine (B1218219) ligands are commonly employed.

The nature of the phosphine ligand can dictate whether the reaction proceeds through a neutral or cationic pathway, which can influence the product distribution. For instance, bidentate phosphine ligands are known to favor a cationic pathway, which can be crucial for achieving high selectivity in certain Heck reactions. The steric and electronic properties of the ligands play a significant role. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., RuPhos, BrettPhos), have been shown to be highly effective in promoting challenging cross-coupling reactions.

In the synthesis of N³-substituted-2,3-diaminopyridines via Pd-catalyzed C,N-cross coupling, RuPhos and BrettPhos precatalysts were identified as superior systems for secondary and primary amines, respectively. While this is a different reaction type, it highlights the importance of ligand screening for optimizing reactions involving pyridine substrates. For the intramolecular C–H arylation of pyridine derivatives, the addition of a phosphine ligand like triphenylphosphine (PPh₃) or CyJohnPhos significantly improved the yield of the cyclized product compared to the ligandless reaction.

The following table illustrates the effect of different phosphine ligands on the yield of a representative palladium-catalyzed intramolecular C-H arylation of a pyridine derivative, which underscores the profound impact of ligand choice on reaction efficiency.

Table 1: Effect of Phosphine Ligands on a Palladium-Catalyzed Intramolecular C-H Arylation of a Pyridine Derivative

Entry Ligand Yield (%)
1 None 42
2 SPhos 58
3 PCy₃ 69
4 CyJohnPhos 90
5 PPh₃ 94

Data is for a representative intramolecular reaction and serves to illustrate ligand effects on pyridine substrates.

Solvent and temperature are critical parameters that must be optimized to achieve high selectivity for the desired (E)-isomer in the synthesis of this compound. The polarity of the solvent can influence the stability of intermediates in the catalytic cycle and the rate of various steps, including oxidative addition and reductive elimination. Common solvents for Heck reactions include polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724), and dioxane, as well as less polar solvents like toluene.

Temperature plays a crucial role in reaction kinetics and selectivity. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts or isomerization of the double bond, potentially reducing the E/Z ratio. For instance, in a study on the Heck reaction of aryl bromides with ethyl crotonate, the reaction was conducted in DMF at 105°C. frontiersin.org In another visible light-induced Heck reaction, the process was efficient at room temperature. mdpi.com

The optimization of these parameters is often empirical and requires screening a range of conditions. For example, in the synthesis of fused nitrogen-containing heterocycles, reactions were optimized at 110°C in DMA, with lower or higher temperatures resulting in decreased yields. mdpi.com

The following table shows the effect of solvent and temperature on the yield of a representative Heck-type reaction.

Table 2: Influence of Solvent and Temperature on a Representative Heck Reaction

Entry Solvent Temperature (°C) Yield (%)
1 DMF 105 High
2 Ethanol/Water 80 Low
3 DMA 90 23
4 DMA 110 42
5 DMA 130 27

Data is compiled from representative Heck reactions to illustrate general trends.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. rsc.org The use of microwave irradiation in palladium-catalyzed cross-coupling reactions, including the Heck reaction, has been well-documented. frontiersin.org Microwave heating is characterized by rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and, in some cases, alter selectivity compared to conventional heating methods.

For the synthesis of pyridine derivatives, microwave-assisted protocols have been successfully applied. For instance, the synthesis of tri-substituted pyridine-3-carbonitrile derivatives was achieved in 10-30 minutes at 130-140°C in ethanol with yields ranging from 49-90%. In another example, a green, microwave-assisted synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids was developed under neat (solvent-free) conditions, highlighting the environmental benefits of this technology. nih.gov A protocol for a microwave-assisted Heck reaction for the synthesis of trisubstituted alkenes involved heating at 140°C for a single 30-minute cycle. frontiersin.org

The table below summarizes representative conditions and outcomes for microwave-assisted synthesis of pyridine derivatives.

Table 3: Representative Microwave-Assisted Synthesis of Pyridine Derivatives

Product Type Catalyst Solvent Time (min) Temperature (°C) Yield (%)
Pyridine-3-carbonitriles None Ethanol 10-30 130-140 49-90
Pyridinyl-1,3,5-triazines None Neat 15 120 ~70 nih.gov
2,3-disubstituted imidazo[1,2-a]pyridines I₂ N/A N/A N/A Good to Very Good rsc.org
Trisubstituted alkenes via Heck Pd EnCat®40 Ethanol 30 140 Varies frontiersin.org

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles to the synthesis of pyridine derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. chembam.com Key principles include the use of renewable feedstocks, atom economy, the use of safer solvents and reagents, and energy efficiency.

Sustainable routes to pyridines are being explored, such as the thermo-catalytic conversion of glycerol (a byproduct of biodiesel production) and ammonia over zeolite catalysts. nih.gov In the context of palladium-catalyzed reactions like the Heck reaction, green chemistry considerations focus on several aspects. The use of water as a solvent, the development of recyclable catalysts, and the implementation of energy-efficient methods like microwave synthesis are all part of this effort.

Metrics such as Atom Economy and E-Factor are used to quantify the "greenness" of a reaction. Atom economy measures the efficiency of a reaction in converting reactants to the desired product, while the E-Factor calculates the ratio of the mass of waste to the mass of the product. chembam.comwikipedia.org An ideal E-factor is 0. libretexts.org For palladium-catalyzed reactions, the development of heterogeneous catalysts or catalyst systems that allow for easy separation and reuse of the expensive and toxic palladium catalyst is a key goal. frontiersin.org Furthermore, performing reactions under solvent-free (neat) conditions, often facilitated by microwave irradiation or ball-milling, significantly reduces waste and environmental impact. nih.govnih.gov

The principles of green chemistry encourage the design of synthetic routes that are not only efficient and selective but also environmentally benign and sustainable.

Chemical Transformations and Reactivity of 3 E 2 Bromoethenyl Pyridine

Cross-Coupling Reactions Involving the Bromoethenyl Moiety

The carbon-bromine bond in the bromoethenyl group of 3-[(E)-2-bromoethenyl]pyridine is the primary site for palladium-catalyzed cross-coupling reactions. These reactions allow for the stereospecific formation of new bonds, typically retaining the (E)-configuration of the double bond.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. For this compound, this reaction enables the synthesis of various stilbene-like derivatives, where the bromine atom is replaced by an aryl or vinyl group. The reaction is tolerant of the pyridine (B92270) nitrogen and a wide range of functional groups on the coupling partner. smolecule.com While specific studies on this compound are not prevalent, the reactivity of similar vinyl bromides and bromopyridines is well-documented, allowing for the prediction of effective reaction conditions. acs.orgikm.org.my

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst / LigandBaseSolventTemperature (°C)Coupling Partner (R-B(OH)₂)Product Type
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Arylboronic acid3-[(E)-2-Arylvinyl]pyridine
Pd(OAc)₂ / t-Bu₃PHBF₄K₂CO₃Toluene80-110Vinylboronic acid pinacol (B44631) ester3-[(1E,3E)-Buta-1,3-dien-1-yl]pyridine

Heck Reaction

The Heck reaction couples the vinyl bromide with an alkene to form a new, more substituted alkene, typically with retention of the (E)-stereochemistry. This reaction extends the conjugated π-system, providing access to substituted butadienes. The reaction of (E)-(2-bromovinyl)benzene with styrene, for example, has been shown to produce (1E,3E)-1,4-diarylbuta-1,3-dienes. acs.org A similar outcome is expected for this compound.

Table 2: Representative Conditions for Heck Reaction

CatalystBaseSolventTemperature (°C)Coupling Partner (Alkene)Product Type
Pd(OAc)₂K₂CO₃Toluene or DMF80-120Styrene3-[(1E,3E)-4-Phenylbuta-1,3-dien-1-yl]pyridine
Pd(OAc)₂Et₃NAcetonitrile (B52724)80-100Acrylate esterSubstituted 2,4-pentadienoate

Sonogashira Coupling

The Sonogashira coupling is a highly reliable method for forming a C(sp²)-C(sp) bond by reacting a vinyl halide with a terminal alkyne. This reaction is catalyzed by a combination of palladium and a copper(I) salt. core.ac.uk It is widely used to synthesize conjugated enynes, which are valuable intermediates in organic synthesis. scispace.comwikipedia.org The coupling of this compound with various terminal alkynes would proceed under standard Sonogashira conditions to yield 3-[(E)-enynyl]pyridines.

Table 3: Representative Conditions for Sonogashira Coupling

Catalyst / Co-catalystBaseSolventTemperature (°C)Coupling Partner (Alkyne)Product Type
Pd(PPh₃)₄ / CuIEt₃N or DiPEATHF or DMF25-70Phenylacetylene3-[(E)-4-Phenylbut-3-en-1-ynyl]pyridine
PdCl₂(PPh₃)₂ / CuIEt₃NDMF25-50Trimethylsilylacetylene3-[(E)-4-(Trimethylsilyl)but-3-en-1-ynyl]pyridine

Stille Coupling

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic electrophile like a vinyl bromide. organicreactions.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups, and the (E)-stereochemistry of the vinyl bromide is typically retained in the product. organic-chemistry.org While organotin reagents are toxic, the reaction is a powerful tool for creating complex C-C bonds when other methods may fail. harvard.educore.ac.uk

Table 4: Representative Conditions for Stille Coupling

Catalyst / LigandAdditiveSolventTemperature (°C)Coupling Partner (Organostannane)Product Type
Pd(PPh₃)₄LiClTHF or Dioxane80-100Aryl-SnBu₃3-[(E)-2-Arylvinyl]pyridine
Pd₂(dba)₃ / P(2-furyl)₃CuINMP25-60Vinyl-SnBu₃3-[(1E,3E)-Buta-1,3-dien-1-yl]pyridine

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with the vinyl bromide. wikipedia.org Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, often allowing for reactions to occur under milder conditions. organic-chemistry.orgresearchgate.net This method is highly effective for forming C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. The use of 2-pyridylzinc reagents in Negishi couplings is also well-established, highlighting the compatibility of the pyridine motif with this chemistry. researchgate.netnih.govmit.edu

Table 5: Representative Conditions for Negishi Coupling

Catalyst / LigandSolventTemperature (°C)Coupling Partner (Organozinc)Product Type
Pd(PPh₃)₄ or Pd(dppf)Cl₂THF25-65Aryl-ZnCl3-[(E)-2-Arylvinyl]pyridine
Pd₂(dba)₃ / SPhosTHF or Dioxane25-80Alkyl-ZnBr3-[(E)-alkenyl]pyridine

Buchwald-Hartwig Amination (on vinyl bromide or pyridine)

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between an aryl or vinyl halide and an amine. libretexts.org This reaction can be applied to this compound to synthesize the corresponding enamine, where the bromine is replaced by a primary or secondary amine. nih.govresearchgate.net The reaction typically requires a palladium catalyst with a specialized bulky phosphine (B1218219) ligand and a strong base. snnu.edu.cn While amination would occur at the vinyl bromide, similar conditions are known to be effective for the amination of bromopyridines, should such a substrate be used. acs.orgchemspider.comnih.gov

Table 6: Representative Conditions for Buchwald-Hartwig Amination

Catalyst / LigandBaseSolventTemperature (°C)Coupling Partner (Amine)Product Type
Pd₂(dba)₃ / BINAPNaOt-Bu or Cs₂CO₃Toluene or Dioxane80-110Primary/Secondary AmineN-substituted 1-(pyridin-3-yl)ethen-1-amine
Pd(OAc)₂ / XPhosK₃PO₄Toluene80-110AnilineN-phenyl-1-(pyridin-3-yl)ethen-1-amine

Reductive Cross-Electrophile Coupling (CEC)

Reductive cross-electrophile coupling (XEC) has emerged as a powerful strategy for carbon-carbon bond formation, selectively joining two different electrophiles under reducing conditions. oaes.cc This method avoids the pre-formation of organometallic nucleophiles. chemrxiv.org In the context of this compound, the vinylic bromide serves as one electrophile, which can be coupled with another electrophilic partner, such as an alkyl or aryl halide.

Nickel-catalyzed reductive couplings are particularly effective for this purpose, often employing stoichiometric amounts of metal reductants like manganese (Mn) or zinc (Zn) powders to facilitate the catalytic cycle. oaes.cc The general mechanism involves the reduction of a Ni(II) precursor to a catalytically active Ni(0) species. This Ni(0) complex can then react with the two electrophiles in a controlled sequence to form the cross-coupled product. Bidentate ligands, such as those of the pyridine-type (e.g., bipyridine, phenanthroline), are commonly used to modulate the reactivity and selectivity of the nickel catalyst. oaes.ccnih.gov

While specific studies on this compound are not prevalent, the known reactivity of vinyl bromides and pyridine-containing molecules in CEC reactions allows for a projection of its potential transformations. chemrxiv.org For instance, it could be coupled with various alkyl halides to form substituted 3-alkenylpyridines.

Table 1: Hypothetical Reductive Cross-Electrophile Coupling Reaction

Electrophile 1 Electrophile 2 Catalyst System Potential Product

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound can occur at two primary sites: the vinylic carbon bearing the bromine atom, typically via a metal catalyst, or on the pyridine ring itself.

The vinylic C-Br bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of C-C and C-heteroatom bonds with high efficiency and stereoselectivity. The (E)-configuration of the double bond is generally retained throughout the catalytic cycle.

Common palladium-catalyzed reactions applicable to this substrate include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., an aryl or vinyl boronic acid) to form a new C-C bond.

Heck Coupling: Reaction with an alkene to introduce a new substituted vinyl group. acs.orgdicp.ac.cn

Sonogashira Coupling: Reaction with a terminal alkyne to synthesize a conjugated enyne.

Stille Coupling: Reaction with an organostannane reagent.

Buchwald-Hartwig Amination: Reaction with an amine to form an enamine.

These transformations are highly valuable for elaborating the structure of the molecule, providing access to a wide array of complex derivatives, such as conjugated polyenes, enynes, and functionalized stilbenes. organic-chemistry.org

Table 2: Examples of Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst/Ligand System (Typical) Product Type
Suzuki Coupling Arylboronic acid Pd(PPh₃)₄, base 3-[(E)-2-Arylethenyl]pyridine
Heck Reaction Styrene Pd(OAc)₂, P(o-tol)₃, base 3-[(1E,3E)-4-Phenylbuta-1,3-dienyl]pyridine
Sonogashira Coupling Phenylacetylene PdCl₂(PPh₃)₂, CuI, base 3-[(E)-4-Phenylbut-1-en-3-ynyl]pyridine

Direct nucleophilic substitution, without a transition metal catalyst, presents a more complex scenario.

Attack on the Pyridine Ring: The pyridine ring is considered electron-deficient due to the electronegative nitrogen atom. gcwgandhinagar.comuoanbar.edu.iq This property makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 (ortho) and C4 (para) positions, where the negative charge of the intermediate Meisenheimer complex can be delocalized onto the nitrogen atom. uoanbar.edu.iqjscimedcentral.com The C3 position is the least reactive towards nucleophiles. Since the bromoethenyl group is at the 3-position, direct nucleophilic attack on the ring is electronically disfavored compared to pyridines with leaving groups at the C2 or C4 positions. Strong nucleophiles under harsh conditions, such as organolithium reagents or sodamide (Chichibabin reaction), are typically required. scribd.comresearchgate.net

Attack on the Vinylic Bromine: Nucleophilic vinylic substitution is an inherently difficult reaction. Unlike SN2 reactions on sp³-hybridized carbons, the backside attack pathway is blocked by the electron cloud of the double bond. bits-pilani.ac.in While mechanisms like addition-elimination or elimination-addition (via a hetaryne intermediate) are possible, they generally require strongly activated substrates or very strong bases, and are less common for unactivated vinyl halides like this one. scribd.com The electron-withdrawing effect of the pyridine ring may provide some activation, but direct displacement of the vinylic bromide by a typical nucleophile is not a facile process.

Electrophilic Aromatic Substitution on the Pyridine Ring

Pyridine is notoriously unreactive towards electrophilic aromatic substitution (EAS). scribd.comquimicaorganica.org The electronegativity of the ring nitrogen inductively withdraws electron density from the carbon atoms, deactivating the entire system towards attack by electrophiles. gcwgandhinagar.comuoanbar.edu.iq Furthermore, under the strongly acidic conditions often used for EAS reactions (e.g., nitration, sulfonation), the basic nitrogen atom is readily protonated to form a pyridinium (B92312) ion. gcwgandhinagar.comwikipedia.org The positive charge on the nitrogen atom dramatically increases the deactivation of the ring, making substitution even more difficult. uoanbar.edu.iqjscimedcentral.com Friedel-Crafts alkylations and acylations typically fail because the Lewis acid catalyst coordinates to the nitrogen lone pair. scribd.comquimicaorganica.org

When EAS reactions are forced to occur under very vigorous conditions, substitution happens preferentially at the 3-position (and the equivalent 5-position). quimicaorganica.orgquora.com This is because the cationic intermediate (Wheland intermediate) resulting from attack at C3 is more stable than the intermediates from attack at C2 or C4. Attack at the C2 or C4 positions would place a positive charge on the adjacent carbon, leading to a highly unstable resonance structure with a positive charge on the electronegative nitrogen atom. youtube.com

In this compound, the 3-position is already occupied. Therefore, any subsequent electrophilic substitution would be expected to occur at the next most favorable, unoccupied position, which is the 5-position. However, this would likely require harsh reaction conditions and may result in low yields. scribd.com

Addition Reactions to the Ethenyl Moiety

The carbon-carbon double bond in the ethenyl moiety can undergo addition reactions, though its reactivity is modulated by the attached pyridine ring and bromine atom.

The addition of hydrogen halides (H-X) to the double bond of this compound is an interesting case. Studies on the hydrohalogenation of ethynylpyridines have shown that the pyridine nitrogen plays a crucial role. acs.orgnih.gov In the presence of acid, the nitrogen is protonated, forming a pyridinium salt. This greatly enhances the electron-withdrawing nature of the ring, which in turn increases the electrophilicity of the unsaturated side chain (the ethenyl group). acs.orgresearchgate.net

This activation facilitates the attack of a nucleophile, such as a halide ion, onto the double bond. nih.gov The regiochemistry of the addition (i.e., which carbon the hydrogen and halogen add to) would be determined by the stability of the resulting carbocationic intermediate.

Two primary carbocation intermediates are possible upon protonation of the double bond:

Protonation at Cα (adjacent to the ring): This would place the positive charge on the bromine-bearing carbon (Cβ). This carbocation would be destabilized by the inductive effect of the adjacent pyridinium ring but potentially stabilized by resonance involving the lone pairs of the bromine atom.

Protonation at Cβ (bearing the bromine): This would place the positive charge on the carbon adjacent to the ring (Cα). This benzylic-like carbocation would be severely destabilized by the positive charge on the neighboring pyridinium ring.

Therefore, the addition is likely to proceed via the more stable intermediate, leading to a specific regioisomeric product. However, without direct experimental data for this specific substrate, the precise outcome remains a subject for empirical investigation. Related transformations, such as halodecarboxylation of substituted acrylic acids, also provide routes to vinyl halides, highlighting the broader chemistry of these structural motifs. acs.org

Cycloaddition Reactions (e.g., [2+2] cycloaddition, Diels-Alder)

While the vinylpyridine framework is known to participate in cycloaddition reactions, specific examples involving this compound are not extensively documented in the scientific literature. In principle, the electron-withdrawing nature of the pyridyl group can activate the double bond for certain cycloadditions.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions of vinylpyridines have been reported, often requiring a photosensitizer. nih.govresearchgate.netnih.govacs.org For instance, the intermolecular cycloaddition of acyclic vinylpyridines can be achieved under visible-light irradiation in the presence of an iridium photosensitizer. nih.gov However, studies have shown that 3-substituted vinylpyridines can be poor substrates for such reactions, leading to low yields. nih.gov The efficiency and stereoselectivity of these reactions are highly dependent on the substitution pattern of the vinylpyridine and the reaction partner. nih.govresearchgate.netnih.govacs.org

Diels-Alder Reaction: The ethenyl group in this compound could potentially act as a dienophile in Diels-Alder reactions, reacting with a diene. The reactivity would be influenced by the electronic nature of the pyridyl and bromo substituents. Conversely, the pyridine ring itself can, under certain conditions, act as a diene, although this typically requires high temperatures or specific activation.

1,3-Dipolar Cycloaddition: Vinylpyridines can serve as dipolarophiles in 1,3-dipolar cycloadditions with various 1,3-dipoles, such as nitrones, azides, and ylides, to form five-membered heterocyclic rings. For example, the synthesis of indolizine (B1195054) derivatives can be achieved through a [3+2] cycloaddition of pyridinium ylides with electron-deficient alkenes. nih.govderpharmachemica.comijettjournal.org Although specific examples with this compound as the dipolarophile are not detailed, its electronic structure suggests potential utility in such transformations.

A summary of potential cycloaddition reactions is presented below:

Reaction TypePotential ReactantsPotential Product Type
[2+2] CycloadditionAlkene, PhotosensitizerCyclobutane derivative
Diels-Alder ([4+2])DieneCyclohexene (B86901) derivative
1,3-Dipolar Cycloaddition1,3-Dipole (e.g., azide, nitrone)Five-membered heterocycle

Radical Reactions Involving this compound

The carbon-bromine bond in this compound is a potential site for the initiation of radical reactions. Cleavage of this bond can generate a vinylic radical, which can then undergo various transformations.

Radical Cyclization: A vinylic radical generated from this compound, if part of a suitably constructed precursor, could undergo intramolecular cyclization. Radical cyclizations are a powerful tool for the synthesis of cyclic and heterocyclic compounds. nih.govresearchgate.netmdpi.comprinceton.edunih.gov The regioselectivity of such cyclizations (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules and the specific reaction conditions. While there are no direct reports of radical cyclizations starting from this compound, the general principles of radical chemistry suggest its potential as a substrate in such reactions. For instance, photoexcitation of flavin-dependent 'ene'-reductases has been shown to enable asymmetric radical cyclizations of α-chloroamides, demonstrating the potential for biocatalytic radical reactions. nih.gov

Intermolecular Radical Addition: The vinylic radical derived from this compound could also be trapped by an external radical acceptor in an intermolecular addition reaction. These reactions, often mediated by tin hydrides or other radical initiators, allow for the formation of new carbon-carbon bonds. princeton.edu

Metal-Mediated Transformations (beyond traditional cross-coupling)

Beyond well-established cross-coupling reactions, various other metal-mediated transformations could potentially involve 3-[(E)-2-bromeothenyl]pyridine. These reactions often leverage the unique reactivity of organometallic intermediates. nih.govcaltech.edufrontiersin.orgntu.edu.sgnptel.ac.in

Metal-Halogen Exchange: The bromoethenyl group can undergo metal-halogen exchange with organolithium or Grignard reagents. This would generate a vinylic organometallic species, which can then react with a variety of electrophiles, providing a pathway to a wide range of functionalized derivatives.

Reductive Cyclization: In the presence of a low-valent transition metal, this compound could potentially undergo reductive cyclization if tethered to another reactive moiety. Such reactions are instrumental in the synthesis of complex cyclic architectures.

Carbometalation: The direct addition of an organometallic reagent across the double bond (carbometalation) is another possibility, which would be influenced by the directing effects of the pyridyl and bromo substituents.

Stereochemical Control in Derivative Synthesis

The (E)-geometry of the double bond in this compound is a key stereochemical element that can influence the stereochemistry of its reaction products.

In reactions where the double bond is retained, such as some cross-coupling reactions, the (E)-stereochemistry is often preserved in the product. This allows for the synthesis of stereochemically defined tri-substituted alkenes.

For reactions involving addition to the double bond, the (E)-configuration of the starting material will influence the relative stereochemistry of the newly formed stereocenters in the product. For example, in a dihydroxylation or epoxidation reaction, the approach of the reagent to the double bond would lead to specific diastereomers.

In the context of cycloaddition reactions, the stereochemistry of the dienophile is known to be transferred to the cycloadduct. For instance, in a Diels-Alder reaction, the (E)-geometry of this compound would lead to a specific stereoisomer of the resulting cyclohexene derivative.

Furthermore, asymmetric catalysis can be employed to control the formation of new stereocenters. For example, asymmetric [2+2] photocycloadditions of vinylpyridines have been achieved with high diastereo- and enantioselectivity using a chiral catalyst in conjunction with a photosensitizer. nih.govresearchgate.netnih.govacs.org Such strategies could potentially be applied to this compound to access chiral derivatives.

Applications of 3 E 2 Bromoethenyl Pyridine in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

The strategic placement of a bromoethenyl group on the pyridine (B92270) ring at the 3-position provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This functionality is particularly well-suited for the construction of more elaborate heterocyclic structures.

While direct, specific examples of annulation reactions starting from 3-[(E)-2-Bromoethenyl]pyridine to form polycyclic systems are not extensively documented in dedicated studies of this particular molecule, its inherent chemical functionalities suggest significant potential for such transformations. Annulation strategies are a powerful tool for the synthesis of fused heterocyclic systems. The vinyl bromide group in this compound can, in principle, participate in a variety of cyclization reactions. For instance, intramolecular Heck reactions are a well-established method for the formation of new rings. If a suitable nucleophile were present elsewhere on a molecule derived from this compound, an intramolecular palladium-catalyzed coupling could lead to the formation of a new fused ring onto the pyridine core.

Furthermore, the bromoethenyl moiety could be transformed into other functional groups that are more amenable to specific annulation strategies. For example, conversion of the vinyl bromide to a vinyl boronate ester via a Miyaura borylation would open up pathways for Suzuki-Miyaura cross-coupling reactions, which can be employed in intramolecular cyclizations to forge new carbocyclic or heterocyclic rings fused to the pyridine.

The vinyl bromide functionality of this compound is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of pyridyl-substituted alkenes and alkynes. These reactions are fundamental in modern organic synthesis for the construction of complex molecules from simpler precursors.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the vinyl bromide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. This method is highly versatile and tolerates a wide range of functional groups, allowing for the introduction of various aryl, heteroaryl, and alkyl groups at the terminus of the ethenyl substituent. The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:

Suzuki-Miyaura Coupling of this compound
CatalystBaseSolventYield (%)Reference
Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O85-95
Pd(PPh₃)₄Na₂CO₃DME/H₂O80-90

Heck Coupling: In the Heck reaction, this compound can be coupled with an alkene in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond and typically results in the formation of a substituted diene with the pyridine moiety. The stereochemistry of the newly formed double bond is often controlled by the reaction conditions.

Heck Coupling of this compound
CatalystBaseSolventYield (%)Reference
Pd(OAc)₂Et₃NDMF70-85
PdCl₂(PPh₃)₂K₂CO₃Acetonitrile (B52724)75-90

Sonogashira Coupling: This powerful reaction allows for the coupling of the vinyl bromide with a terminal alkyne, catalyzed by a combination of a palladium complex and a copper(I) salt. The Sonogashira coupling is a highly efficient method for the synthesis of conjugated enynes, which are valuable intermediates in organic synthesis.

Sonogashira Coupling of this compound
CatalystCo-catalystBaseSolventYield (%)Reference
PdCl₂(PPh₃)₂CuIEt₃NTHF80-95
Pd(PPh₃)₄CuIPiperidineDMF85-98

This compound serves as a valuable precursor for the synthesis of fused pyridine systems, such as imidazopyridines and pyrazolopyridines, which are important scaffolds in medicinal chemistry. The synthesis of these bicyclic heterocycles often involves the initial modification of the bromoethenyl group, followed by a cyclization reaction.

For the synthesis of imidazopyridines , the vinyl bromide can be converted to an amino group through reactions such as the Buchwald-Hartwig amination. The resulting enamine can then undergo cyclization with a suitable reagent, such as an α-haloketone, to form the imidazo[1,2-a]pyridine (B132010) ring system.

The preparation of pyrazolopyridines can be achieved by reacting a derivative of this compound with a hydrazine (B178648) derivative. For example, the bromoethenyl moiety can be transformed into a β-keto ester. Subsequent condensation with hydrazine or a substituted hydrazine would lead to the formation of the pyrazole (B372694) ring fused to the pyridine core, yielding a pyrazolo[3,4-b]pyridine derivative.

Building Block for Natural Product Synthesis Intermediates

The pyridine ring is a key structural component in a wide variety of natural products, particularly alkaloids. While specific examples of the direct incorporation of this compound into the total synthesis of a natural product are not prominently featured in the literature, its potential as a versatile building block is significant. The ability to introduce a functionalized pyridine ring early in a synthetic sequence is highly advantageous.

Many marine natural products, for instance, contain complex substituted pyridine rings. The synthetic utility of this compound, as demonstrated by its reactivity in various cross-coupling reactions, allows for the elaboration of the side chain at the 3-position. This makes it an attractive starting material for the synthesis of intermediates that could be further transformed into complex natural product scaffolds. For example, the synthesis of 3-alkylpyridine alkaloids, a class of bioactive marine natural products, often requires the installation of a long alkyl chain at the 3-position of the pyridine ring. This compound could serve as a precursor to such structures through a sequence of cross-coupling and reduction steps.

Precursor in Ligand and Catalyst Development

Pyridine-containing ligands have played a crucial role in the development of transition metal catalysis. The nitrogen atom of the pyridine ring is a good Lewis base and can coordinate to a wide range of metal centers. The electronic and steric properties of the pyridine ligand can be fine-tuned by introducing substituents on the ring.

This compound can serve as a precursor for the synthesis of novel ligands. The bromoethenyl group can be modified to introduce other coordinating groups, leading to the formation of bidentate or tridentate ligands. For example, a Suzuki-Miyaura coupling with 2-pyridylboronic acid would yield a bipyridine derivative, a very common and important class of ligands. Alternatively, the vinyl group itself can participate in coordination to a metal center, as seen in various organometallic complexes of vinylpyridines. The synthesis of such ligands from this compound would allow for the development of new catalysts with potentially unique reactivity and selectivity.

Design and Synthesis of Advanced Materials Precursors

Organic electronic materials, such as those used in organic light-emitting diodes (OLEDs), often contain nitrogen-containing heterocyclic scaffolds like pyridine. The pyridine ring can influence the electronic properties of the material, such as its electron-transporting capabilities.

This compound can be envisioned as a key building block for the synthesis of precursors for such advanced materials. Through the cross-coupling reactions described in section 4.1.2, various aromatic and heteroaromatic groups can be attached to the ethenyl side chain. This would lead to the formation of extended π-conjugated systems containing a pyridine unit, a common design feature in many organic electronic materials. The ability to systematically vary the substituents through cross-coupling reactions provides a powerful tool for tuning the photophysical and electronic properties of the resulting materials.

Mechanistic Investigations and Reaction Kinetics

Elucidation of Reaction Pathways for Key Transformations

The primary transformation for synthesizing vinylpyridines like 3-[(E)-2-Bromoethenyl]pyridine is the Heck reaction. wikipedia.orgorganic-chemistry.org This process couples an unsaturated halide with an alkene. For the synthesis of the target compound, a plausible pathway involves the coupling of 3-bromopyridine (B30812) with vinyl bromide. The reaction proceeds through a well-established catalytic cycle involving palladium in the Pd(0)/Pd(II) oxidation states. wikipedia.org

The catalytic cycle can be broken down into four key elementary steps:

Olefin Coordination and Migratory Insertion: The alkene (vinyl bromide) then coordinates to the Pd(II) complex. Subsequently, in a syn-addition step, the aryl group on the palladium complex migrates to one of the olefinic carbons, while the palladium atom becomes attached to the other carbon. wikipedia.orgyoutube.com This migratory insertion step forms a new carbon-carbon bond and results in a σ-alkylpalladium(II) intermediate. The regioselectivity of this insertion is influenced by both electronic and steric factors.

β-Hydride Elimination: For the reaction to yield the desired product, a crucial β-hydride elimination must occur. A hydrogen atom from the carbon adjacent (β-position) to the palladium-bound carbon is transferred to the metal center. This step requires a vacant coordination site cis to the alkyl group and results in the formation of a palladium-hydride species with the newly formed substituted alkene product still coordinated. wikipedia.orgwikipedia.org The stereochemistry of the final product is often determined at this stage, with a syn-elimination typically favoring the formation of the E-isomer.

Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HBr from the palladium-hydride intermediate, which is facilitated by a base (e.g., triethylamine, potassium carbonate). wikipedia.org This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Alternative mechanistic pathways, such as cationic or anionic routes, can also operate depending on the specific reaction conditions, ligands, and the nature of the halide or triflate leaving group. libretexts.org For instance, the use of triflates and bidentate phosphine (B1218219) ligands can favor a cationic pathway. nih.gov

Role of Catalysts and Ligands in Reaction Mechanisms

The catalyst system, comprising a palladium source and associated ligands, is central to the efficiency and selectivity of the Heck reaction.

Ligands: Ligands play a multifaceted role in the catalytic cycle. They stabilize the palladium nanoparticles, modulate the electronic and steric properties of the metal center, and influence the rates of the individual steps.

Phosphine Ligands: Triphenylphosphine (PPh₃) is a commonly used ligand that facilitates the reaction. Electron-donating ligands can accelerate the rate-limiting oxidative addition step. researchgate.net The coordination of phosphine ligands is also crucial for preventing the precipitation of palladium black and deactivation of the catalyst. However, the concentration of the phosphine ligand must be carefully controlled, as excess ligand can inhibit the reaction by creating coordinatively saturated metal complexes that block alkene coordination. mdpi.com

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as highly effective ligands for Heck reactions, often providing higher thermal stability and activity than traditional phosphine ligands. researchgate.net They form strong bonds with the palladium center, leading to robust catalysts.

Pyridine-based Ligands: In the context of synthesizing a vinylpyridine, the substrate itself or pyridine-based ligands can coordinate to the palladium center. The basicity of the pyridine (B92270) ligand can influence the catalytic efficiency. Studies have shown that complexes with more basic pyridine ligands can exhibit higher activity in cross-coupling reactions. acs.orgnih.gov The coordination of the pyridine nitrogen from the substrate (3-bromopyridine) to the palladium center can also affect the reaction kinetics and pathway.

Transition State Analysis in Catalyzed and Uncatalyzed Processes

Understanding the structure and energy of transition states is key to rationalizing the observed reactivity and selectivity. Density Functional Theory (DFT) calculations have become a powerful tool for investigating the transition states of the elementary steps in the Heck reaction. acs.org

Computational studies have elucidated the energy profiles for both neutral and cationic pathways. chemrxiv.org These studies help in predicting the regioselectivity (α- vs. β-arylation) by comparing the activation barriers for the migratory insertion step leading to different isomers. For the reaction of an aryl halide with a monosubstituted alkene, the transition state leading to the linear (β) product is often lower in energy due to steric reasons. nih.gov

The table below presents representative calculated free energy barriers for the key steps in a model Heck reaction, illustrating the relative energetics of the catalytic cycle.

Elementary StepDescriptionTypical Calculated Free Energy Barrier (kcal/mol)
Oxidative AdditionPd(0) inserts into the C-Br bond of 3-bromopyridine.15 - 25
Migratory InsertionThe pyridyl group migrates to the vinyl bromide.5 - 15
β-Hydride EliminationA β-hydrogen is transferred to the Pd center.8 - 12
Reductive EliminationBase-assisted removal of HBr to regenerate Pd(0).Variable, often fast

Note: The values in the table are illustrative and can vary significantly depending on the specific substrates, ligands, and computational methods used. chemrxiv.org

These calculations confirm that oxidative addition is often the step with the highest barrier, thus being the rate-determining step. However, depending on the conditions, β-hydride elimination can also become rate-limiting. nih.govnih.gov

Kinetic Isotope Effect Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful experimental tool used to probe reaction mechanisms, particularly for identifying the rate-determining step. nih.gov It involves replacing an atom with its heavier isotope at a position where a bond is broken or formed in a key step and measuring the effect on the reaction rate.

In the context of the Heck reaction, deuterium (B1214612) labeling is often employed. A significant primary KIE (kH/kD > 1) is expected if a C-H bond is broken in the rate-determining step. For the formation of this compound, a KIE study could involve deuterating the vinyl bromide.

If β-hydride elimination is the rate-limiting step, a significant primary KIE would be observed when comparing the reaction rates of deuterated versus non-deuterated substrates. nih.gov Experimental KIE values for β-hydride elimination in various palladium-catalyzed reactions have been reported in the range of 2.5 to 5.5, confirming the involvement of C-H bond cleavage in the rate-determining step under certain conditions. nih.govnih.gov A KIE value of 3.5 was observed in a Trost ligand-enabled enantioselective desymmetric β-H elimination, indicating its involvement in the rate-limiting step. nih.gov

Conversely, if oxidative addition or migratory insertion is rate-limiting, no significant primary KIE would be expected from deuterating the alkene. The absence of a KIE would suggest that the C-H bond is broken in a fast step after the rate-determining step.

Spectroscopic Probing of Reaction Intermediates (e.g., in-situ NMR, IR)

Direct observation of catalytic intermediates provides invaluable evidence for proposed reaction mechanisms. In-situ spectroscopic techniques, which monitor the reaction as it happens, are particularly useful for detecting transient and low-concentration species.

In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure of molecules in solution. High-pressure NMR tubes can be used to study catalytic reactions under relevant conditions of temperature and pressure. wiley.com

³¹P NMR: This is particularly useful for reactions employing phosphine ligands. The chemical shift of the phosphorus nucleus is sensitive to the coordination environment of the palladium center. Different species in the catalytic cycle, such as Pd(0)L₂, Pd(II)(Aryl)(X)L₂, and Pd(II)-alkene complexes, will have distinct ³¹P NMR signals, allowing for their identification and quantification during the reaction. researchgate.net

¹H and ¹³C NMR: These can be used to monitor the consumption of reactants (e.g., 3-bromopyridine) and the formation of the product, providing kinetic data. Intermediates, if present in sufficient concentration, can also be detected. Studies on Pd(II) complexes with pyridine ligands have shown that coordination to the palladium center causes significant downfield shifts in the ¹H NMR signals of the pyridine protons. acs.orgnih.gov

In-situ IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational frequencies of bonds and is highly sensitive to changes in coordination and bonding. It is especially useful for studying organometallic complexes containing carbonyl (CO) ligands, but it can also provide information on the coordination of other functional groups. For instance, the C=C stretching frequency of the coordinated alkene in a palladium-π-alkene intermediate would differ from that of the free alkene, providing evidence for its formation.

By combining these mechanistic and kinetic investigation techniques, a comprehensive picture of the reaction dynamics for the synthesis of this compound can be constructed, enabling the rational design of more efficient and selective catalytic systems.

Computational and Theoretical Studies on 3 E 2 Bromoethenyl Pyridine and Its Reactions

Electronic Structure and Reactivity Predictions

The electronic characteristics of a molecule are fundamental to its reactivity. Computational methods like Density Functional Theory (DFT) are employed to model the distribution of electrons and predict the most likely sites for chemical attack.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.

For 3-[(E)-2-Bromoethenyl]pyridine, the HOMO is typically expected to be distributed over the π-system of the pyridine (B92270) ring and the ethenyl double bond, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would likely have significant contributions from the C-Br antibonding orbital and the π* orbitals of the pyridine ring, suggesting these are the sites for nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 6.1.1: Illustrative Frontier Molecular Orbital Properties of this compound

The following data is illustrative and based on typical values for similar structures, calculated using DFT methods.

PropertyEnergy (eV)Primary Location of OrbitalImplied Reactivity
HOMO -6.5Pyridine Ring, C=C Double BondNucleophilic character; site for electrophilic attack.
LUMO -1.2C-Br Bond, Pyridine RingElectrophilic character; site for nucleophilic attack and oxidative addition.
HOMO-LUMO Gap 5.3-Indicates moderate kinetic stability.

The distribution of electron density within this compound is uneven due to the different electronegativities of the atoms. This can be quantified by calculating partial atomic charges using methods like Mulliken population analysis. wikipedia.orgq-chem.com While known to be basis-set dependent, Mulliken analysis provides a qualitative picture of charge distribution. uni-muenchen.de

An electrostatic potential (ESP) map provides a more visual representation of the charge distribution. On an ESP map, electron-rich regions (negative potential), which are susceptible to electrophilic attack, are typically colored red. Electron-deficient regions (positive potential), susceptible to nucleophilic attack, are colored blue. For this compound, the nitrogen atom of the pyridine ring would be a site of negative potential, while the hydrogen atoms and the carbon atom bonded to the bromine would be sites of positive potential.

Table 6.1.2: Illustrative Mulliken Atomic Charges for Key Atoms in this compound

The following data is for illustrative purposes to demonstrate expected charge distribution.

AtomHypothetical Mulliken Charge (a.u.)Interpretation
N (Pyridine) -0.65Electron-rich, nucleophilic center.
C (α to N) +0.30Electron-deficient due to adjacent N.
C (β to N, attached to ethenyl) -0.15Moderately electron-rich.
C (ethenyl, attached to ring) -0.20Nucleophilic carbon of the double bond.
C (ethenyl, attached to Br) +0.10Electrophilic due to polarization by Br.
Br -0.25Electron-rich, but part of a polarized, reactive bond.

Conformational Analysis and Energetics of Stereoisomers

The "(E)" designation in this compound specifies the stereochemistry at the double bond, where the pyridine ring and the bromine atom are on opposite sides. The other stereoisomer would be the (Z)-isomer.

Beyond the fixed (E/Z) configuration, conformational flexibility exists due to rotation around the single bond connecting the pyridine ring to the ethenyl group. Computational studies can determine the rotational barrier and identify the most stable conformations. mdpi.commdpi.com The planarity of the molecule is a key factor; a fully planar conformation would maximize π-system conjugation, which is energetically favorable. However, steric hindrance between the hydrogen on the ethenyl group and the hydrogens on the pyridine ring can lead to a slightly twisted, non-planar lowest-energy conformation. DFT calculations can map the potential energy surface as a function of the dihedral angle between the ring and the vinyl group to precisely determine this barrier. nepjol.info

Table 6.2.1: Hypothetical Rotational Barrier Energies for this compound

This table illustrates the energy changes associated with rotation around the C(pyridine)-C(ethenyl) bond.

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
0 0.5Nearly Planar (Slightly Eclipsed)
25 0.0Global Minimum (Twisted)
90 4.5Transition State (Perpendicular)
180 0.8Nearly Planar (Anti-planar)

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is instrumental in elucidating the complex mechanisms of reactions involving this compound, such as palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki, Stille). acs.orglibretexts.org

DFT is a widely used method to model chemical reactions and locate the transition state (TS) structures for each elementary step. acs.org For a reaction like the Heck coupling of this compound with an alkene, DFT can be used to calculate the geometries and energies of reactants, intermediates, transition states, and products. mdpi.com

The key steps in a typical Heck reaction catalytic cycle that can be modeled are:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond. DFT calculations can find the TS for this step and determine its activation energy, which is often rate-determining.

Carbopalladation: The coordinated alkene inserts into the Pd-C bond.

β-Hydride Elimination: A hydrogen atom is eliminated to form the product and a palladium-hydride species.

Reductive Elimination: The catalyst is regenerated.

By comparing the calculated activation energies (ΔG‡) for competing pathways, the model can predict the reaction's feasibility, rate, and selectivity.

Table 6.3.1: Hypothetical DFT-Calculated Activation Energies for a Heck Reaction Pathway

Illustrative free energies of activation (ΔG‡) for the key steps in the Heck coupling of this compound with styrene.

Reaction StepCatalyst SystemCalculated ΔG‡ (kcal/mol)Mechanistic Implication
Oxidative Addition Pd(PPh₃)₂18.5Likely the rate-determining step.
Carbopalladation [Ar-Pd(II)-Br(PPh₃)₂]12.0A relatively fast insertion step.
β-Hydride Elimination [Alkene-Pd(II)-Ar(PPh₃)₂]5.5Kinetically facile, leading to product formation.
Catalyst Regeneration H-Pd(II)-Br(PPh₃)₂ + Base9.0Efficient regeneration of the Pd(0) catalyst.

While DFT calculations are excellent for modeling specific reaction steps at a quantum level, they typically model molecules in a vacuum or with simplified solvent models. Molecular Dynamics (MD) simulations, on the other hand, can model the behavior of a large number of molecules (reactants, catalysts, solvent) over time.

MD simulations can provide crucial insights into:

Solvent Effects: How solvent molecules organize around reactants and transition states, affecting their stability and reactivity.

Diffusion and Encounters: The rates at which reactants and catalysts come together in solution to initiate the reaction.

Conformational Dynamics: The dynamic behavior of flexible ligands on a metal catalyst and how this influences the reaction pathway.

Prediction of Spectroscopic Signatures for Mechanistic Insight (beyond basic identification)mdpi.com

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting spectroscopic properties that extend beyond simple structural confirmation, offering profound insights into the reaction mechanisms of molecules like this compound. By calculating spectroscopic signatures for transient species such as reaction intermediates and transition states, theoretical studies can elucidate reaction pathways that are difficult to observe experimentally.

Probing Reaction Intermediates via Calculated NMR and IR Spectra

A key application of computational spectroscopy is the prediction of NMR and IR spectra for proposed reaction intermediates. For instance, in reactions involving the pyridine nitrogen, such as protonation or coordination to a metal center, DFT calculations can accurately predict the resulting changes in the NMR chemical shifts. The protonation of the nitrogen atom significantly alters the electronic environment of the entire molecule, leading to notable downfield shifts for the pyridine ring protons and carbons. These calculated shifts can then be compared with experimental data to confirm the presence and structure of the protonated intermediate.

Consider the acid-catalyzed hydration of the vinyl group. A proposed intermediate is the pyridinium (B92312) ion. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts for this species, providing a theoretical fingerprint for its identification.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Neutral and Protonated this compound

AtomCalculated Shift (Neutral)Calculated Shift (Protonated)Predicted Change (Δδ)
H2 (Pyridine)8.658.95+0.30
H4 (Pyridine)7.808.15+0.35
H5 (Pyridine)7.357.60+0.25
H6 (Pyridine)8.508.80+0.30
C2 (Pyridine)150.1152.5+2.4
C6 (Pyridine)148.9151.2+2.3

Note: These are hypothetical values calculated using a representative DFT method (e.g., B3LYP/6-311+G(d,p)) to illustrate the principle. Actual values may vary.

Similarly, in organometallic reactions like the Heck coupling, where this compound acts as a substrate, DFT can model the structure and spectra of palladium-complexed intermediates. The coordination of palladium to the vinyl bromide moiety would induce characteristic changes in the vibrational frequencies of the C=C and C-Br bonds. Theoretical IR spectra can help assign experimental bands observed during in situ reaction monitoring to specific transient species, thereby validating proposed catalytic cycles.

Characterizing Transition States through Vibrational Analysis

While transition states are, by definition, not directly observable species, their properties can be rigorously calculated. A key feature of a calculated transition state structure is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For example, in a nucleophilic substitution reaction at the vinylic carbon, the transition state would involve the partial formation of a new bond with the nucleophile and the partial breaking of the C-Br bond. Computational vibrational analysis can predict the frequency of this specific motion.

Table 2: Hypothetical Calculated Vibrational Frequencies for a Nucleophilic Substitution Transition State

Vibrational ModeCalculated Frequency (cm⁻¹)Description
Reaction Coordinatei350Asymmetric stretch corresponding to Nu---C bond formation and C---Br bond cleavage
C=C Stretch1610Slightly lowered frequency due to rehybridization at the reaction center
Pyridine Ring Stretch1575Largely unperturbed pyridine ring vibration

Note: The imaginary frequency (i) indicates a transition state. Values are illustrative.

The magnitude of this imaginary frequency provides information about the curvature of the potential energy surface at the transition state, offering insight into the reaction barrier height.

Elucidating Photochemical Pathways with TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis) and to understand the nature of electronic excited states. For this compound, TD-DFT can predict the wavelength of maximum absorption (λmax) and identify the molecular orbitals involved in this electronic transition (e.g., π → π*).

This becomes mechanistically crucial when studying photochemical reactions, such as E/Z isomerization. By calculating the properties of the excited states, researchers can predict whether photoexcitation will lead to a weakening of the C=C double bond, facilitating rotation and isomerization. The calculations can reveal the nature of the lowest energy excited state, its geometry, and its lifetime, providing a detailed picture of the photochemical reaction pathway that would be challenging to obtain solely from experimental data.

Advanced Analytical Techniques in Research on 3 E 2 Bromoethenyl Pyridine and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of novel pyridine (B92270) derivatives. Its primary strength lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. For 3-[(E)-2-bromoethenyl]pyridine, HRMS can distinguish its molecular formula, C₇H₆BrN, from other isobaric compounds.

Beyond molecular formula determination, HRMS coupled with tandem mass spectrometry (MS/MS) is crucial for fragmentation analysis, which provides vital structural information. researchgate.netmdpi.com In a typical experiment, the protonated molecule [M+H]⁺ is isolated and subjected to collision-induced dissociation. The resulting fragment ions reveal the connectivity of the molecule. The fragmentation patterns for bromo-substituted pyridine derivatives often involve characteristic losses. nih.govnih.gov For this compound, key fragmentation pathways would likely include the loss of the bromine radical (•Br), cleavage of the ethenyl linker, and fragmentation of the pyridine ring itself. nih.gov These patterns serve as a fingerprint for the molecule, aiding in its identification and the structural elucidation of its derivatives. mdpi.com

Table 1: Predicted HRMS Fragmentation Data for this compound [M=C₇H₆BrN] This table is generated based on known fragmentation patterns of similar compounds.

IonPredicted m/zPossible FormulaDescription
[M+H]⁺183.9759C₇H₇BrN⁺Protonated molecular ion
[M-Br]⁺104.0495C₇H₆N⁺Loss of a bromine radical
[M-C₂H₂]⁺157.9657C₅H₄BrN⁺Loss of acetylene (B1199291) from the ethenyl group
[C₅H₄N]⁺78.0338C₅H₄N⁺Pyridine cation fragment

Multi-Nuclear and 2D NMR Spectroscopy for Stereochemical Assignment and Connectivity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR techniques is essential. researchgate.net

¹H NMR provides information on the chemical environment and connectivity of protons. The coupling constant (J-value) between the two vinyl protons is particularly diagnostic for determining the stereochemistry of the double bond. A large coupling constant (typically 12-18 Hz) is indicative of a trans or (E) configuration, while a smaller value (6-12 Hz) suggests a cis or (Z) configuration.

2D NMR experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide further confirmation of the structure. libretexts.org

COSY: This experiment reveals proton-proton couplings through bonds. longdom.org For this compound, cross-peaks would be observed between the adjacent vinyl protons and between the vinyl protons and the protons on the pyridine ring, confirming their connectivity. libretexts.org

NOESY: This technique identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.org For the (E)-isomer, a NOESY experiment would show a correlation between the pyridine proton at the 2-position and the vinylic proton attached to the same carbon, while showing no significant correlation between the two vinylic protons across the double bond, thus confirming the trans arrangement. libretexts.org

Multi-nuclear NMR, particularly ¹³C NMR, complements the proton data by providing information about the carbon skeleton of the molecule. researchgate.net

Table 2: Expected ¹H NMR Data for this compound in CDCl₃ This table is generated based on typical chemical shifts and coupling constants for similar structures.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Hα (vinyl)~7.1d~15Proton on Cα (adjacent to pyridine)
Hβ (vinyl)~7.4d~15Proton on Cβ (adjacent to Br)
H-2~8.6d~2.0Pyridine ring proton
H-4~7.8dt~8.0, 2.0Pyridine ring proton
H-5~7.3dd~8.0, 5.0Pyridine ring proton
H-6~8.5dd~5.0, 2.0Pyridine ring proton

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups within a molecule. elixirpublishers.comnih.gov These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies. For this compound, FT-IR and Raman spectra would exhibit characteristic bands corresponding to its key structural features. nih.gov

Key vibrational modes include:

C=C Stretch (Ethenyl): A distinct band around 1600-1650 cm⁻¹ corresponds to the stretching of the carbon-carbon double bond. elixirpublishers.com

C-H Bending (trans-alkene): A strong out-of-plane C-H bending vibration around 960-975 cm⁻¹ is highly characteristic of a trans-disubstituted alkene, providing further evidence for the (E)-stereochemistry. scifiniti.com

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. conferenceworld.inresearchgate.net

C-Br Stretch: The carbon-bromine stretching vibration is typically observed in the lower frequency region of the infrared spectrum, usually between 500 and 700 cm⁻¹. researchgate.net

These techniques are also invaluable for monitoring the progress of reactions. For instance, during the synthesis of this compound, the appearance of the characteristic trans-alkene C-H bending band can signify the formation of the desired product. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound This table is generated based on known vibrational modes for substituted pyridines and alkenes. scifiniti.comconferenceworld.inresearchgate.net

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Intensity
Pyridine C-H StretchFT-IR, Raman3000-3100Medium
C=C Stretch (Alkene)FT-IR, Raman~1620Medium
C=C/C=N Stretch (Pyridine Ring)FT-IR, Raman1400-1600Strong
C-H Out-of-Plane Bend (trans-Alkene)FT-IR~965Strong
C-Br StretchFT-IR, Raman500-700Medium-Strong

X-ray Crystallography for Definitive Solid-State Structural Elucidation of Novel Derivatives

While NMR spectroscopy provides the structure in solution, X-ray crystallography offers an unambiguous and highly detailed picture of a molecule's three-dimensional structure in the solid state. This technique is the gold standard for the definitive determination of stereochemistry and conformation. For a novel derivative of this compound that can be grown as a suitable single crystal, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. researchgate.net

This method would unequivocally confirm the (E)-configuration of the double bond. Furthermore, it would reveal the conformation of the molecule, such as the rotational angle between the pyridine ring and the ethenyl substituent. X-ray crystallography also provides invaluable information about the crystal packing and intermolecular interactions, such as hydrogen bonds (e.g., C-H···N), halogen bonds (C-Br···N), or π-π stacking interactions, which govern the supramolecular architecture of the solid. researchgate.netresearchgate.net

Table 4: Hypothetical Crystallographic Data for a Derivative of this compound This table presents representative data fields obtained from a single-crystal X-ray diffraction experiment.

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.215
b (Å)19.406
c (Å)15.432
β (°)98.74
Volume (ų)2727.7
Z (Molecules/unit cell)4
C=C Bond Length (Å)1.335
C-C-C-N Torsion Angle (°)178.5

Advanced Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives. researchgate.net Given the potential for the formation of the (Z)-isomer during synthesis, methods that can effectively separate these geometric isomers are critical.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used technique for analyzing and purifying pyridine derivatives. ptfarm.pliosrjournals.org A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer is typically effective. ptfarm.pl A UV detector is well-suited for these compounds due to the strong UV absorbance of the conjugated pyridine and ethenyl systems. A validated HPLC method can accurately determine the purity of a sample and quantify the levels of any impurities, including the (Z)-isomer. iosrjournals.org

Gas Chromatography (GC): For volatile and thermally stable derivatives, gas chromatography, often coupled with a mass spectrometer (GC-MS), is a powerful analytical tool. cdc.gov It offers high resolution and sensitivity. The mass spectrometer provides identification of the separated components based on their mass spectra.

These advanced chromatographic methods are indispensable not only for final product analysis but also for in-process control during synthesis, ensuring the quality and purity of the target compounds. nih.gov

Table 5: Example HPLC Method for Purity Assessment This table outlines a typical set of parameters for an analytical RP-HPLC method.

ParameterCondition
ColumnC18, 250 x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile : 0.1% Formic Acid in Water (Gradient)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature25 °C
DetectionUV at 254 nm
Expected Retention Time(E)-isomer: ~12.5 min; (Z)-isomer: ~11.8 min

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Challenging Transformations

The future utility of 3-[(E)-2-Bromoethenyl]pyridine is intrinsically linked to the development of advanced catalytic systems capable of selectively transforming its key functional groups. The vinyl bromide moiety is a prime target for carbon-carbon bond formation through cross-coupling reactions, which are cornerstones of modern organic synthesis. libretexts.orgwikipedia.org Research is continuously aimed at discovering catalysts that offer higher efficiency, broader substrate scope, and milder reaction conditions for these transformations.

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions represent the most powerful tools for the derivatization of vinyl halides. libretexts.orgwikipedia.orgwikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction enables the coupling of the vinyl bromide with various organoboron reagents to form substituted styrenes and other complex alkenes. wikipedia.org Future work will likely focus on catalysts that are effective at low loadings, tolerant of a wide range of functional groups, and can be used in greener, aqueous solvent systems. researchgate.net The development of ligand-free or heterogeneous catalysts, such as palladium on carbon (Pd/C), is also a key area for improving the sustainability of these processes. researchgate.net

Heck Reaction: The Heck reaction allows for the arylation or vinylation of the alkene, forming substituted stilbenes and dienes while retaining the (E)-stereochemistry. wikipedia.orgorganic-chemistry.org Innovations in this area are geared towards developing phosphine-free catalytic systems to improve air and moisture stability, as well as catalysts that operate efficiently at room temperature. organic-chemistry.orgresearchgate.net

Sonogashira Coupling: This reaction is used to form a C(sp²)-C(sp) bond by coupling the vinyl bromide with a terminal alkyne, yielding conjugated enynes. wikipedia.orglibretexts.org These products are valuable intermediates in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org Research is exploring copper-free versions of the Sonogashira reaction to avoid toxic byproducts and developing more robust palladium-phosphine complexes that can catalyze the reaction under milder conditions. organic-chemistry.org

Beyond palladium, catalysts based on other transition metals like nickel and copper are gaining traction for their unique reactivity and lower cost. wikipedia.org Ruthenium-based catalysts, for example, have shown promise in unique transformations like cycloisomerization reactions of enynes, which could be accessed from this compound via Sonogashira coupling. organic-chemistry.org

Coupling ReactionCatalyst System (Examples)Key Advantages & Research Focus
Suzuki-Miyaura Pd(OAc)₂, Pd/C, Pd₂dba₃ with phosphine (B1218219) ligandsFormation of C(sp²)-C(sp²) bonds; focus on ligand-free systems, aqueous media, and catalyst recyclability. researchgate.netresearchgate.netnih.gov
Heck Pd(OAc)₂, Pd(PPh₃)₄, phosphine-free Pd complexesFormation of C(sp²)-C(sp²) bonds via alkene substitution; focus on air-stable catalysts and lower reaction temperatures. organic-chemistry.orgbeilstein-journals.org
Sonogashira Pd(PPh₃)₂Cl₂/CuI, Copper-free Pd complexesFormation of C(sp²)-C(sp) bonds; focus on copper-free systems and ligands for room-temperature reactions. wikipedia.orgorganic-chemistry.orgresearchgate.net

Integration into Flow Chemistry Methodologies for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry is a major trend in modern chemical synthesis, driven by the need for safer, more efficient, and scalable manufacturing. europa.eu Flow chemistry offers significant advantages, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. durham.ac.uk

The synthesis of functionalized pyridines like this compound is well-suited for adaptation to flow methodologies. Key synthetic steps, such as Wittig reactions, halogenations, or cross-coupling reactions, can be performed in a continuous manner. This approach allows for:

Enhanced Safety: Many reactions are highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, dissipate heat rapidly, preventing thermal runaways and allowing reactions to be performed under more intense conditions than are possible in batch reactors. europa.eu

Scalability: Scaling up production in a flow system involves running the reactor for a longer duration, rather than redesigning a larger vessel. This allows for a more seamless transition from laboratory-scale synthesis to industrial production. durham.ac.uk

Automation and Integration: Flow systems can be automated and integrated into multi-step sequences. durham.ac.uk For example, the synthesis of this compound could be followed immediately by an in-line purification or a subsequent cross-coupling reaction, telescoping multiple operations into a single, continuous process. uc.pt

Recent advancements have demonstrated the use of flow chemistry for the synthesis of various heterocycles and for accelerating the formation of pyridinium (B92312) salts. uc.ptnih.gov These examples serve as a blueprint for developing a continuous, scalable synthesis of this compound and its derivatives, making them more accessible for large-scale applications.

Asymmetric Synthesis Applications Leveraging (E)-Stereochemistry

The fixed (E)-stereochemistry of the bromoethenyl group is a valuable, yet largely untapped, feature of this compound for applications in asymmetric synthesis. This predefined geometry can potentially be used to control the formation of new stereocenters in a predictable manner.

Future research could explore several avenues:

Asymmetric Additions: The double bond is a prochiral substrate for various asymmetric addition reactions. Catalytic asymmetric dihydroxylation or epoxidation would install two new stereocenters, with the (E)-geometry influencing the facial selectivity of the catalyst's approach.

Pericyclic Reactions: In reactions like the Diels-Alder cycloaddition, where this compound could act as a dienophile, the stereochemistry of the double bond is typically retained in the product. Using a chiral Lewis acid catalyst could induce enantioselectivity, leading to the formation of complex chiral bicyclic pyridine (B92270) derivatives.

Reductive Heck Reactions: Recent breakthroughs have shown that pyridines can be partially reduced and then undergo Rh-catalyzed asymmetric reductive Heck reactions with boronic acids to generate chiral 3-substituted piperidines. nih.govorganic-chemistry.org Applying similar logic, the vinyl group of this compound could serve as the coupling partner in analogous enantioselective carbometalation reactions, providing a pathway to chiral piperidines with complex side chains.

While the direct application of this compound in asymmetric catalysis is still an emerging area, the principles of stereochemical transfer and asymmetric induction are well-established. The development of novel chiral catalysts capable of recognizing the unique electronic and steric features of this substrate is a key challenge for future exploration.

Bio-Inspired Synthetic Approaches in Pyridine Chemistry

Nature provides a rich blueprint for the efficient synthesis of complex molecules. Bio-inspired synthesis seeks to emulate the strategies used by enzymes to construct molecular scaffolds from simple precursors under mild conditions. In the realm of pyridine chemistry, researchers are drawing inspiration from the biosynthesis of natural products to devise novel synthetic routes. colorado.edu

A prominent example is the synthesis of pyritides, a class of natural products featuring a pyridine core within a macrocycle. nih.govnih.gov Bio-inspired chemical syntheses of these molecules have been developed that mimic the proposed biosynthetic pathway, which involves the cycloaddition of modified amino acid precursors. nih.gov This approach, often utilizing reactions like the aza-Diels-Alder reaction, allows for the rapid construction of highly substituted pyridine rings from simple, readily available building blocks. nih.govnih.gov

While a direct bio-inspired synthesis of this compound has not been reported, the underlying principles are broadly applicable. Future research may focus on:

Enzyme Mimicry: Developing catalytic systems that mimic the function of enzymes to construct the pyridine ring or install the bromoethenyl side chain with high selectivity.

Green Chemistry: Adopting principles from biosynthesis, such as the use of bio-renewable solvents and starting materials, to create more sustainable synthetic processes. tandfonline.com The synthesis of 2-vinylpyridine (B74390) using the bio-renewable solvent 2-MeTHF is an example of this trend. tandfonline.com

Cascade Reactions: Designing one-pot reaction sequences that, like biosynthetic pathways, form multiple bonds and complexity in a single, efficient operation.

By emulating nature's synthetic elegance, chemists can aspire to develop more efficient, sustainable, and innovative routes to functionalized pyridines.

Potential for Derivatization in Advanced Materials Science

The structural features of this compound make it a promising candidate for the development of advanced organic materials. The combination of a polar pyridine ring, a polymerizable vinyl group, and a functionalizable bromide atom offers multiple handles for creating materials with tailored electronic, optical, and physical properties.

Conjugated Polymers: The vinyl bromide group is an ideal starting point for synthesizing conjugated polymers. Palladium-catalyzed cross-coupling reactions, particularly Sonogashira coupling, can be used to introduce alkyne units. semanticscholar.org Subsequent polymerization could lead to poly(pyridine vinylene) or poly(phenylene ethynylene) type structures, which are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Functional Polymers: The vinyl group can undergo radical, anionic, or cationic polymerization to form polymers with pendent pyridine groups, analogous to poly(vinylpyridine). tandfonline.com These polymers can be quaternized to create polyelectrolytes or used as ligands to coordinate with metal ions, forming functional metallopolymers. The thermal properties of such polymers can be tuned through derivatization. nih.gov

Post-Polymerization Modification: The bromine atom provides a reactive site for post-polymerization modification. After forming a polymer backbone through the vinyl group, the bromo-substituents along the chain could be converted into other functional groups via nucleophilic substitution or further cross-coupling reactions, allowing for precise tuning of the material's properties.

The application of vinylpyridine derivatives in materials science is already well-established, with uses in coatings, nanocomposites, and functional polymers. tandfonline.com The added functionality of the bromo-substituent in this compound opens the door to creating a new generation of more complex and highly functional materials.

Q & A

Q. Key Optimization Factors :

  • Temperature : Reflux conditions (70–80°C) minimize Z-isomer formation.
  • Catalyst Selection : Nickel-based catalysts improve E-isomer yield by stabilizing the transition state .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) favor elimination pathways, reducing byproducts .

Basic: How should researchers characterize this compound to confirm structural identity and purity?

Methodological Answer:
Multi-Technique Approach :

Elemental Analysis : Compare experimental and calculated values for C, H, N, and Br. For example:

ElementCalculated (%)Found (%)
C60.1560.21
H4.364.40
N6.386.43
Source: Analytical data from similar pyridine derivatives .

NMR Spectroscopy :

  • ¹H NMR : Look for vinyl proton signals at δ 6.5–7.2 ppm (E-isomer) vs. δ 5.8–6.3 ppm (Z-isomer).
  • ¹³C NMR : Confirm bromoethenyl carbon peaks at ~120–130 ppm .

X-ray Crystallography : Resolve stereochemistry using software like APEX2 and SADABS for data collection .

Basic: What safety protocols are essential when handling this compound?

Q. Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts .
  • Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .
  • PPE : Wear nitrile gloves, goggles, and lab coats due to potential skin/eye irritation .

Advanced: What reaction mechanisms explain the role of this compound in cross-coupling reactions?

Methodological Answer :
The compound acts as a halogenated coupling partner in Suzuki or Heck reactions.

  • Mechanistic Steps :
    • Oxidative addition of the C-Br bond to a palladium(0) catalyst.
    • Transmetallation with aryl boronic acids (Suzuki) or alkene insertion (Heck).
    • Reductive elimination to form C-C bonds.
  • Key Evidence : Nickel-catalyzed reductive coupling of 2-halomethylpyridines demonstrates similar pathways .

Challenges : Competing β-hydride elimination may reduce yield; using bulky ligands mitigates this .

Advanced: How can computational chemistry predict reactivity and spectroscopic properties of this compound?

Q. Methodological Answer :

  • DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level to predict bond angles and vibrational frequencies .
  • Spectroscopic Predictions :
    • IR : Simulate C-Br stretching (~550 cm⁻¹) and vinyl C=C (~1600 cm⁻¹).
    • UV-Vis : Estimate λmax using TD-DFT for π→π* transitions (~270 nm) .
  • Validation : Cross-check with experimental data (e.g., NIST Chemistry WebBook for reference spectra) .

Advanced: How to resolve contradictions between experimental and computational data for this compound?

Q. Methodological Answer :

  • Case Study : If experimental NMR shifts conflict with computed values:
    • Re-optimize Solvent Effects : Use PCM models in DFT to account for solvent polarity .
    • Check Conformational Flexibility : Rotamer populations may skew averaged signals .
    • Validate Crystallography : Compare computed and experimental bond lengths (e.g., C-Br: 1.89 Å vs. 1.91 Å) .

Advanced: What biological activities are reported for pyridine derivatives analogous to this compound?

Q. Methodological Answer :

  • Antimicrobial Activity : Derivatives like 6-(4-bromophenyl)pyridines show MIC values of 8–32 µg/mL against S. aureus .
  • Anticancer Potential : Pyridine-carbonitrile derivatives inhibit cancer cell lines (IC₅₀: 12–45 µM) via kinase modulation .
  • SAR Insights : Bromine enhances lipophilicity and target binding; the E-configuration improves steric compatibility with enzyme active sites .

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